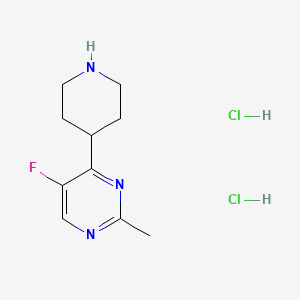

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride

Description

Properties

Molecular Formula |

C10H16Cl2FN3 |

|---|---|

Molecular Weight |

268.16 g/mol |

IUPAC Name |

5-fluoro-2-methyl-4-piperidin-4-ylpyrimidine;dihydrochloride |

InChI |

InChI=1S/C10H14FN3.2ClH/c1-7-13-6-9(11)10(14-7)8-2-4-12-5-3-8;;/h6,8,12H,2-5H2,1H3;2*1H |

InChI Key |

NGJPOPMJXVNCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)C2CCNCC2)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthetic Route

Based on patent literature for related pyrimidine derivatives and chemical supplier synthesis analyses, the preparation can be segmented into the following major steps:

Reaction Mechanisms and Considerations

- Bromination : Electrophilic aromatic substitution on the pyrimidine ring is directed by the methyl substituent, favoring bromination at the 5-position.

- Lithiation and Coupling : Directed ortho-metalation by n-butyllithium generates an organolithium intermediate that couples with the piperidine ketone.

- Elimination : Acid-catalyzed dehydration facilitates ring closure to form the tetrahydropyridine intermediate.

- Hydrogenation : Catalytic hydrogenation removes the benzyl protecting group under mild conditions, preserving other functionalities.

- Fluorination : Electrophilic fluorination reagents introduce the fluorine atom selectively, enhancing biological activity due to fluorine’s electronic effects.

- Salt Formation : Protonation with hydrochloric acid yields the dihydrochloride salt, enhancing compound handling and pharmacokinetics.

Data Table Summarizing Key Synthetic Parameters

Analytical and Quality Control Aspects

- Purity Assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for verifying purity and structure.

- Structural Confirmation : Mass spectrometry (MS) confirms molecular weight (268.16 g/mol for dihydrochloride salt), while fluorine NMR and proton NMR confirm substitution patterns.

- Stability : The dihydrochloride salt form exhibits enhanced stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Summary and Professional Insights

The preparation of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a multi-step synthetic process involving strategic halogenation, organometallic coupling, ring transformations, catalytic hydrogenation, selective fluorination, and salt formation. The synthesis leverages well-established organic reactions adapted to the unique electronic and steric demands of the pyrimidine and piperidine rings.

Optimization of each step—particularly fluorination and debenzylation—is critical to achieving high yields and purity. The final dihydrochloride salt form enhances the compound’s pharmaceutical applicability through improved solubility and stability.

This synthesis approach is supported by patent literature for related pyrimidine intermediates and corroborated by chemical supplier synthesis data, ensuring a robust and reproducible method suitable for research and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of alkylated compounds.

Scientific Research Applications

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride involves binding to specific molecular targets. For instance, it may intercalate with DNA, disrupting its function and leading to cell death . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

5-Chloro-2-(piperidin-4-yl)pyrimidine Dihydrochloride

- Molecular Formula : C₉H₁₄Cl₃N₃

- Molecular Weight : 270.6 g/mol

- Key Differences :

- Substitution of fluorine (F) with chlorine (Cl) at position 3.

- Lacks the methyl group at position 2.

- Implications :

- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity to targets requiring steric precision.

- Lower methyl group absence could decrease lipophilicity, altering pharmacokinetics.

5-Methyl-4-(piperidin-4-yl)pyrimidin-2-ylamine Dihydrochloride

Positional Isomerism and Ring Modifications

2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride

- Molecular Formula : C₉H₁₄Cl₃N₃ (inferred from substituent positions)

- Key Differences :

- Chlorine at position 2 instead of fluorine at position 4.

- Implications :

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride

Physicochemical and Pharmacokinetic Profiles

Notes:

Research and Application Insights

- Kinase Inhibitors : The fluorine and piperidinyl groups in the target compound are critical for ATP-binding pocket interactions in kinases, outperforming chlorine analogs in selectivity .

- CNS Drug Development : Methyl-substituted derivatives show superior brain penetration compared to hydrophilic amine-containing analogs .

- Synthetic Versatility : The dihydrochloride form simplifies purification and formulation in high-throughput screening .

Biological Activity

5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H16Cl2FN3 |

| Molecular Weight | 268.16 g/mol |

| IUPAC Name | 5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride |

| InChI Key | NGJPOPMJXVNCBB-UHFFFAOYSA-N |

The structure contains a pyrimidine ring and a piperidine moiety, which are significant for its biological interactions and pharmacological properties.

Anticancer Properties

Research indicates that 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride exhibits potent anticancer activity. A study evaluating its effects on L1210 mouse leukemia cells revealed that the compound inhibited cell proliferation with IC50 values in the nanomolar range. The mechanism appears to involve the intracellular release of active metabolites, which disrupt cellular functions leading to apoptosis .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The presence of fluorine and piperidine in its structure suggests potential interactions with microbial targets, although specific studies detailing these effects remain limited. Further research is needed to quantify its efficacy against various pathogens.

The mechanism of action is primarily linked to its ability to intercalate with DNA, disrupting replication and transcription processes. This interaction leads to increased cellular stress and eventual apoptosis. Additionally, the compound may act through inhibition of specific kinases involved in cell signaling pathways related to cancer progression .

Synthesis and Chemical Reactions

The synthesis of 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step reactions:

- Esterification : Starting from nicotinic acid.

- Oxidation : Utilizing oxidizing agents like 3-chloroperoxybenzoic acid.

- Nucleophilic Substitution : With trimethylsilyl cyanide.

- Final Reaction : Reacting intermediates with sodium and ammonium chloride in ethanol.

Case Studies and Research Findings

- Inhibition Studies : A series of phosphoramidate analogues were synthesized, showing that modifications can enhance activity against cancer cell lines. The study demonstrated that certain structural features are critical for maximizing biological activity .

- Toxicity Assessments : Preliminary toxicity studies indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .

- Comparative Analysis : When compared with similar compounds such as piperine and evodiamine, 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride exhibited unique properties attributed to its specific structural components, which may confer distinct biological activities .

Q & A

What are the optimal synthetic routes for 5-Fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride?

Level: Basic

Methodological Answer:

The synthesis typically involves three key stages:

- Pyrimidine Core Formation: A condensation reaction between fluorinated aldehydes and urea derivatives under acidic conditions (e.g., HCl catalysis) forms the pyrimidine ring. For example, 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is synthesized via similar condensation, followed by cyclization .

- Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions. Protecting groups (e.g., Boc) may be used to prevent side reactions .

- Salt Formation: The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the dihydrochloride salt, enhancing solubility and crystallinity .

Key Considerations: Optimize reaction temperatures (60–100°C) and stoichiometric ratios to minimize by-products like unreacted intermediates or dehalogenated derivatives.

How is the compound characterized using spectroscopic and crystallographic methods?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 3.0–3.5 ppm (piperidine N-H), and δ 2.1–2.3 ppm (methyl group) confirm substitution patterns.

- ¹³C NMR: Signals at ~160 ppm (C-F) and ~25 ppm (methyl carbon) validate structural motifs .

- Mass Spectrometry (MS): High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of HCl).

- X-ray Crystallography: Resolves the dihydrochloride salt’s crystal lattice, confirming hydrogen bonding between NH⁺ and Cl⁻ ions .

What are common impurities in synthesis, and how are they mitigated?

Level: Advanced

Methodological Answer:

- By-Products:

- Dehalogenated Derivatives: Result from excessive heating; mitigated using controlled temperatures (<100°C) and inert atmospheres.

- Incomplete Substitution: Detected via HPLC; resolved by extending reaction times or using excess piperidine .

- Purification Strategies:

- Crystallization: Ethanol/water mixtures precipitate the dihydrochloride salt with >98% purity.

- Column Chromatography: Silica gel with dichloromethane/methanol gradients removes polar impurities .

How to design experiments to assess biological activity in neuropharmacology?

Level: Advanced

Methodological Answer:

- In Vitro Assays:

- Receptor Binding: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Reference compounds like 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride show affinity for CNS targets .

- Enzyme Inhibition: Test acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods.

- Dose-Response Studies: Use IC₅₀/EC₅₀ calculations to determine potency. Include positive controls (e.g., donepezil for cholinesterase) .

How to resolve contradictions in receptor binding data across studies?

Level: Advanced

Methodological Answer:

- Orthogonal Assays: Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm target engagement.

- Structural Analysis: Perform molecular docking using X-ray or cryo-EM structures to identify binding pose variations. For example, piperidine ring orientation in 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride impacts receptor affinity .

- Buffer Conditions: Assess pH and ion concentration effects, as dihydrochloride salts may alter protonation states .

What safety protocols are recommended for handling this compound?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of HCl vapors during salt formation .

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

How to optimize solubility and stability in aqueous buffers for in vivo studies?

Level: Advanced

Methodological Answer:

- pH Adjustment: Use phosphate-buffered saline (PBS, pH 7.4) to maintain the dihydrochloride salt’s ionization.

- Co-Solvents: Add 10–20% DMSO or cyclodextrins to enhance solubility without precipitating the compound .

- Stability Testing: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to identify optimal storage temperatures (recommended: −20°C) .

What structure-activity relationship (SAR) insights guide piperidine ring modifications?

Level: Advanced

Methodological Answer:

- Piperidine Substituents:

- Methyl Groups (2-position): Increase lipophilicity and blood-brain barrier penetration, as seen in 5-Fluoro-2-methyl analogs .

- Chlorine vs. Fluorine: Fluorine at the 5-position enhances metabolic stability compared to chlorine in 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride .

- Ring Conformation: Chair vs. boat conformations affect binding to planar receptors (e.g., kinases). Molecular dynamics simulations predict preferred conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.